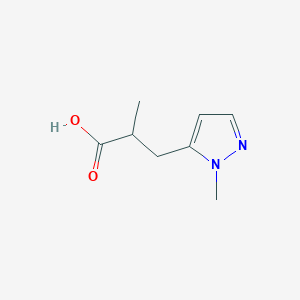

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid

描述

属性

IUPAC Name |

2-methyl-3-(2-methylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(8(11)12)5-7-3-4-9-10(7)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRCBWYCPLBAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid typically involves the reaction of 2-methylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylpyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the pyrazole ring, allowing it to act as a nucleophile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated reagents, strong bases (e.g., NaH, KOtBu)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Functionalized pyrazole derivatives

科学研究应用

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of 2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways, influencing various biological processes .

相似化合物的比较

Similar Compounds

- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid

- 2-Methyl-3-pyrimidin-2-yl propionic acid

Uniqueness

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

生物活性

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a propanoic acid moiety attached to a methyl-substituted pyrazole ring. This unique structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions due to the presence of the pyrazole ring and carboxylic acid group. These interactions modulate the activity of target proteins, potentially leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | Lacks methyl substitution on pyrazole | Different reactivity profile |

| 2-Hydroxy-3-(1H-pyrazol-4-yl)propanoic acid | Contains hydroxy group | May exhibit different biological activities |

| 2-Methyl-3-pyrimidin-2-yl propionic acid | Substituted pyrimidine instead of pyrazole | Potentially different pharmacological effects |

This comparison highlights how the specific substitution pattern on the pyrazole ring in this compound influences its reactivity and biological activities.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating potent activity.

- Anti-inflammatory Mechanism Investigation : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha levels by approximately 50%, suggesting effective modulation of inflammatory pathways .

常见问题

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-3-(2-methylpyrazol-3-yl)propanoic acid, and how can regioselectivity be controlled during pyrazole ring formation?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the pyrazole moiety. A regioselective aza-Michael reaction or condensation between hydrazines and β-keto esters is often utilized to form the pyrazole ring. For example, hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH/EtOH) to yield 2-methylpyrazole intermediates. Subsequent alkylation or coupling with a propanoic acid derivative (e.g., methyl acrylate) introduces the carboxylic acid side chain. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups on the carbonyl substrate favor nucleophilic attack at the less hindered β-position .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the pyrazole ring substitution pattern and propanoic acid chain connectivity. For instance, the pyrazole C-H protons appear as distinct singlets in the δ 7.5–8.0 ppm range.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended for assessing purity. Impurity profiling can reference pharmacopeial standards, such as those for related propanoic acid derivatives (e.g., ibuprofen impurities) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) via exact mass matching.

Q. How does the carboxylic acid group in this compound influence its solubility and dimerization behavior in non-polar solvents?

- Methodological Answer : The carboxylic acid group promotes dimerization through intermolecular hydrogen bonding, as observed in propanoic acid derivatives. Excess enthalpy measurements (e.g., via calorimetry) for similar systems (e.g., acetic acid–propanoic acid mixtures) show negative deviations from ideality due to H-bonding interactions. Solubility in non-polar solvents (e.g., hexane) is limited, but can be enhanced using polar aprotic solvents (e.g., DMSO) or by forming salts (e.g., sodium or ammonium derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the hydrogen-bonding network and thermodynamic stability of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model dimerization energetics and H-bond strengths. Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or ethanol) quantify solvation effects. For example, the NRHB (Non-Random Hydrogen Bonding) equation of state accurately predicts excess enthalpies in carboxylic acid mixtures, which can be extrapolated to this compound .

Q. How do steric effects from the 2-methylpyrazole substituent impact the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Steric hindrance from the 2-methyl group reduces accessibility to the pyrazole N-atoms, limiting nucleophilic attack at the β-position. Kinetic studies using competing substrates (e.g., methylpyrazole vs. unsubstituted pyrazole derivatives) reveal slower reaction rates for sterically hindered analogs. For acyl substitution, activating the carboxylic acid as an acid chloride (e.g., using SOCl) improves reactivity, but regioselectivity must be monitored via LC-MS .

Q. What are the key challenges in analyzing trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Impurities often arise from incomplete pyrazole ring formation or side reactions during alkylation. Strategies include:

- SPE (Solid-Phase Extraction) : Pre-concentration using C18 cartridges improves detection limits.

- LC-MS/MS : Multiple reaction monitoring (MRM) targets specific impurity ions (e.g., m/z 195.1 for dealkylated byproducts).

- Reference Standards : Use certified impurities (e.g., 2-(4-Formylphenyl)-propanoic acid) for calibration .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks. Airborne concentrations should be monitored via OSHA Method 58.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Follow EPA guidelines for carboxylic acid waste (RCRA D002) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。